molecular formula C13H14ClN3O2S B2450077 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine CAS No. 1197956-18-5

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Cat. No.: B2450077
CAS No.: 1197956-18-5
M. Wt: 311.78
InChI Key: DPZNNEDUNSZUAD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is an organic compound with the molecular formula C13H14ClN3O2S and a molecular weight of 311.79 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases[][4].

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals[][4].

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine can be compared with similar compounds such as:

Properties

IUPAC Name

2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZNNEDUNSZUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 40 mg, 1.0 mmol) in 2.0 mL of DMF at room temperature was added 1-amino-2-(isopropylsulphonyl)benzene (0.20 g, 1.0 mmol) as a solid in 3 portions. After 30 minutes of stirring at room temperature, 2,4-dichloropyrimidine (0.15 g, 1.0 mmol) was added as a solution in 1.0 mL DMF. The reaction mixture stirred for 3 h at room temperature. The reaction was quenched with saturated sodium bicarbonate solution and the solution extracted ethyl acetate. The organic layers were combined, washed with saturated sodium chloride solution, dried with sodium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (0-30% ethyl acetate:heptane) to afford the desired compound as an off-white solid (53 mg, 17% yield). MS/ES+: m/z=312.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
17%

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